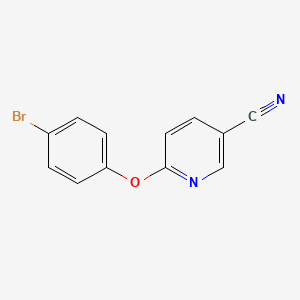

6-(4-Bromophenoxy)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJCHHYJORWJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Functionalized Nicotinonitriles

General Synthetic Routes to Substituted Nicotinonitrile Scaffolds

The synthesis of substituted nicotinonitrile scaffolds can be broadly categorized into the formation of the pyridine (B92270) ring system through multicomponent reactions and the subsequent functionalization of a pre-existing nicotinonitrile core.

Multicomponent Reaction (MCR) Approaches to Pyridine Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for generating molecular diversity and has been widely applied to the synthesis of substituted pyridines, including nicotinonitriles.

One of the prominent MCRs for synthesizing nicotinonitriles involves the cyclocondensation of chalcone (B49325) derivatives with malononitrile (B47326). Chalcones, which are α,β-unsaturated ketones, react with malononitrile in the presence of a base to yield highly functionalized pyridines. The reaction proceeds through a Michael addition of the malononitrile anion to the chalcone, followed by cyclization and subsequent aromatization. This method allows for the introduction of a variety of substituents onto the resulting nicotinonitrile ring, depending on the structure of the starting chalcone.

β-Dicarbonyl compounds are versatile building blocks in the synthesis of nicotinonitriles. In a typical one-pot reaction, a β-dicarbonyl compound, an aldehyde or ketone, and a cyanoacetamide or malononitrile are condensed in the presence of a catalyst, often a base like piperidine (B6355638) or an ammonium (B1175870) salt. This approach, a variation of the Hantzsch pyridine synthesis, provides a straightforward route to polysubstituted dihydropyridines, which can then be oxidized to the corresponding nicotinonitriles. The choice of the β-dicarbonyl compound and the other reactants allows for a high degree of control over the substitution pattern of the final product.

A widely employed MCR for the synthesis of 2-pyridones, which can be precursors to nicotinonitriles, involves the reaction of an aromatic aldehyde, a ketone, and a cyanoacetate. This reaction, often catalyzed by a base, leads to the formation of a highly substituted 3-cyanopyridin-2(1H)-one. The cyano group at the 3-position is characteristic of a nicotinonitrile derivative. The versatility of this method lies in the wide range of commercially available aromatic aldehydes and ketones, enabling the synthesis of a large library of nicotinonitrile analogs.

Base-Mediated Alkylation and Acylation of Nicotinonitriles

The functionalization of a pre-formed nicotinonitrile ring can also be achieved through base-mediated reactions. For instance, nicotinonitrile derivatives with a hydroxyl group can undergo O-alkylation or O-acylation in the presence of a suitable base and an alkylating or acylating agent. This approach is particularly useful for introducing specific side chains or functional groups at a defined position on the nicotinonitrile scaffold. The choice of base is crucial to deprotonate the hydroxyl group without promoting unwanted side reactions.

Targeted Synthetic Approaches for Halogenated and Aryloxy-Substituted Nicotinonitriles

The synthesis of nicotinonitriles bearing halogen and aryloxy substituents often requires more targeted approaches. For a compound like 6-(4-bromophenoxy)nicotinonitrile, a common strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably activated nicotinonitrile precursor.

A plausible synthetic route would start from 6-chloronicotinonitrile. The chlorine atom at the 6-position is activated towards nucleophilic displacement by the electron-withdrawing nitrile group. This precursor can then be reacted with a nucleophile, in this case, 4-bromophenol (B116583). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the carbon atom bearing the chlorine, leading to the formation of the desired this compound.

This synthetic strategy is illustrated in the following table:

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| 6-Chloronicotinonitrile | 4-Bromophenol | K2CO3 | DMF | This compound |

This method provides a direct and efficient way to introduce the 4-bromophenoxy group at the 6-position of the nicotinonitrile ring. The reaction conditions can often be optimized to achieve high yields of the target compound.

Strategies for Regioselective Introduction of Aryl Halides (e.g., Bromophenyl) into Nicotinonitrile Derivatives

The regioselective introduction of an aryl halide, specifically a bromophenyl group, into a nicotinonitrile derivative is a critical step in the synthesis of the target compound. Achieving the desired substitution pattern requires careful consideration of the directing effects of the substituents on the pyridine ring and the choice of synthetic methodology.

One common strategy involves starting with a pre-functionalized pyridine ring that already contains a leaving group, such as a halogen, at the desired position for substitution. For the synthesis of this compound, a 6-halonicotinonitrile is a logical starting material. The cyano group at the 3-position is an electron-withdrawing group, which can influence the reactivity of the pyridine ring.

Another approach is the direct C-H functionalization of the nicotinonitrile ring. However, controlling the regioselectivity of such reactions can be challenging. Researchers often employ directing groups to guide the substitution to the desired carbon atom.

The synthesis of aryl- and heteroarylpyridazines through nickel-catalyzed electrochemical cross-coupling reactions of chloro-pyridazines with functionalized aryl or heteroaryl halides has been reported, demonstrating a method for creating C-C bonds. nih.gov While this specific example focuses on pyridazines, the underlying principles of transition-metal-catalyzed cross-coupling are broadly applicable to other heterocyclic systems like nicotinonitriles.

Furthermore, methods for the regioselective synthesis of bromohydrins and alkoxybromides from olefins using N,N-dibromo-p-toluenesulfonamide highlight techniques for introducing bromine into a molecule with high selectivity, which could be adapted for the synthesis of brominated precursors. organic-chemistry.org The synthesis of a C-glycosylpyranonaphthoquinone antibiotic involved the regioselective bromination of a naphthalene (B1677914) ring system, another example of controlled halogenation. rsc.org

Methods for Establishing the Phenoxy Ether Linkage at the Pyridine C-6 Position

The formation of the ether linkage between the 4-bromophenol and the C-6 position of the nicotinonitrile ring is a key bond construction in the synthesis of this compound. Two primary methods are employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a widely used method for forming aryl ethers. wikipedia.org In the context of synthesizing this compound, this reaction would involve the displacement of a suitable leaving group, typically a halide (e.g., chloro or fluoro), from the 6-position of the nicotinonitrile ring by the 4-bromophenoxide anion.

The SNAr mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups, such as the nitrile group in nicotinonitrile, ortho or para to the leaving group activates the aromatic ring towards nucleophilic attack. wikipedia.orglibretexts.orgchemistrysteps.com In 6-halonicotinonitrile, the nitrile group is in the meta position relative to the C-6 position, which provides some activation, but the pyridine nitrogen itself plays a more significant role in stabilizing the negative charge in the Meisenheimer intermediate, particularly when the attack is at the ortho or para positions relative to the nitrogen. wikipedia.org The reaction is typically carried out in the presence of a base, which deprotonates the 4-bromophenol to generate the more nucleophilic phenoxide.

The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions. chemistrysteps.com Therefore, 6-fluoronicotinonitrile (B1316003) would be the most reactive substrate for this transformation.

Table 1: Key Features of Nucleophilic Aromatic Substitution (SNAr) for Aryl Ether Synthesis

| Feature | Description | Reference |

| Mechanism | Addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by elimination of the leaving group. | libretexts.orglibretexts.org |

| Substrate Requirement | The aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. | wikipedia.orglibretexts.orgchemistrysteps.com |

| Leaving Group | A good leaving group, typically a halide, is required. The reactivity order is often F > Cl > Br > I. | chemistrysteps.com |

| Nucleophile | A strong nucleophile, such as a phenoxide, is needed to attack the electron-deficient aromatic ring. | chemistrysteps.com |

| Role of Pyridine Nitrogen | In pyridine derivatives, the nitrogen atom helps to delocalize the negative charge in the Meisenheimer intermediate, facilitating the reaction. | wikipedia.org |

Transition-metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-oxygen (C-O) bonds, offering an alternative to SNAr reactions. rsc.orgresearchgate.net These methods, particularly those employing palladium or copper catalysts, can often be performed under milder conditions and with a broader substrate scope. rsc.orgresearchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds. In this context, a 6-halonicotinonitrile would be coupled with 4-bromophenol in the presence of a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alcohol, deprotonation to form a Pd-alkoxide, and finally, reductive elimination to yield the desired aryl ether and regenerate the Pd(0) catalyst.

Copper-catalyzed Ullmann condensation is another classic method for forming C-O bonds. While traditional Ullmann reactions often require harsh conditions, modern variations utilize ligands to facilitate the coupling at lower temperatures.

Table 2: Comparison of Methods for C-O Bond Formation

| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages | Reference |

| SNAr | Base (e.g., K2CO3, NaH) | Often requires elevated temperatures | Simple reagents, no metal catalyst needed | Limited to activated substrates, may require harsh conditions | wikipedia.orglibretexts.orgchemistrysteps.com |

| Buchwald-Hartwig Coupling | Palladium catalyst, phosphine (B1218219) ligand, base | Generally milder conditions | Broad substrate scope, high functional group tolerance | Cost of catalyst and ligands, requires inert atmosphere | rsc.orgresearchgate.net |

| Ullmann Condensation | Copper catalyst, often with a ligand, base | Can require high temperatures, but modern methods are milder | Good for electron-rich and electron-poor arenes | Can require stoichiometric amounts of copper, high temperatures in older methods | rsc.org |

Development of Novel Synthetic Routes for this compound

The development of more efficient, sustainable, and cost-effective synthetic routes is an ongoing endeavor in organic chemistry. For the synthesis of this compound, researchers are exploring novel pathways that move beyond traditional methods.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. wikipedia.org An asymmetric nucleophilic aromatic substitution has been demonstrated using an organocatalyst derived from cinchonidine, which acts as both a catalyst and a phase transfer catalyst. wikipedia.org While this was shown for carbon nucleophiles, the principle could potentially be extended to oxygen nucleophiles for the synthesis of aryl ethers like this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for high selectivity and mild reaction conditions. For example, nitrilase enzymes have been used for the selective hydrolysis of nitriles. wikipedia.org While not directly applicable to the formation of the ether linkage, other enzymes could potentially be engineered or discovered to catalyze such a reaction. The use of nucleoside phosphorylases in the synthesis of vidarabine (B1017) demonstrates the potential of biocatalysis in the synthesis of complex molecules. nih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. mdpi.comflinders.edu.au The continuous synthesis of a nicotinonitrile precursor to nevirapine (B1678648) has been investigated, highlighting the applicability of flow chemistry to this class of compounds. researchgate.net

A flow process for the synthesis of this compound could involve pumping a solution of a 6-halonicotinonitrile and 4-bromophenol with a base through a heated reactor coil. mdpi.com This approach could allow for precise control over reaction parameters such as temperature and residence time, potentially leading to higher yields and purities. flinders.edu.au The use of in-line purification techniques could further streamline the process, eliminating the need for traditional workup and purification steps. thieme-connect.de The synthesis of various active pharmaceutical ingredients, including ibuprofen (B1674241) and warfarin, has been successfully demonstrated using flow chemistry. mdpi.com

Table 3: Emerging Synthetic Methodologies

| Methodology | Key Principles | Potential Advantages for this compound Synthesis | Reference |

| Organocatalysis | Use of small organic molecules as catalysts. | Avoids the use of expensive and potentially toxic metals, can provide enantioselectivity. | wikipedia.org |

| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity (regio-, stereo-, and enantio-), mild and environmentally friendly conditions. | wikipedia.orgnih.gov |

| Flow Chemistry | Reactions are performed in a continuous stream. | Improved safety, enhanced reaction control, ease of scalability, potential for automation. | mdpi.comflinders.edu.auresearchgate.net |

Chemical Reactivity and Reaction Mechanisms of 6 4 Bromophenoxy Nicotinonitrile

Mechanistic Studies of the Nicotinonitrile Core Cyclization

The nicotinonitrile core of 6-(4-Bromophenoxy)nicotinonitrile is a versatile precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclization reactions, often mediated by transition metals or strong acids, can lead to the formation of novel polycyclic structures. Mechanistic studies, frequently supported by computational methods like Density Functional Theory (DFT), have shed light on the pathways of these transformations. nih.govresearchgate.net

For instance, the cyclization of related δ-aryl-β-dicarbonyl compounds, which share structural similarities with potential derivatives of this compound, has been shown to proceed through radical intermediates. nih.govresearchgate.net The stability of the resulting cyclohexadienyl radical intermediates is a crucial factor in determining the success and regioselectivity of the cyclization. nih.govresearchgate.net The reaction mechanism often involves a single-electron oxidation to generate a radical, followed by an intramolecular attack on the aromatic ring. researchgate.net The specific substitution pattern on the aromatic rings can significantly influence the activation barriers and the preferred site of cyclization. researchgate.net

These studies provide a framework for understanding and predicting the cyclization behavior of the nicotinonitrile core in this compound, enabling the rational design of synthetic routes to complex heterocyclic molecules.

Reactivity Profile of the Nitrile Group

The nitrile group (-C≡N) in this compound is a highly versatile functional group that can undergo a wide array of chemical transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.org

The reactivity of the nitrile can be modulated by adjacent electron-withdrawing groups, which enhance its electrophilicity. nih.gov The pyridine (B92270) ring in this compound, particularly due to the electronegativity of the nitrogen atom, acts as an electron-withdrawing group, thus activating the nitrile group towards nucleophilic attack.

Key reactions of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.orgchemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction to an aldehyde. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions, such as [2+2+2], [3+2], and [4+2] cycloadditions, to construct carbocyclic and heterocyclic rings. nih.gov

The diverse reactivity of the nitrile group makes this compound a valuable intermediate for accessing a wide range of other functional groups and molecular architectures. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring System

The pyridine ring in this compound exhibits a distinct reactivity pattern towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org This deactivation makes reactions like nitration, sulfonation, and halogenation require harsh conditions. quimicaorganica.org The substitution typically occurs at the 3- and 5-positions, as the intermediates for attack at these positions are more stable than those for attack at the 2-, 4-, or 6-positions. quimicaorganica.org However, the presence of the electron-donating phenoxy group at the 6-position can influence the regioselectivity of electrophilic attack.

To facilitate electrophilic substitution, particularly at the 4-position, the pyridine nitrogen can be oxidized to an N-oxide. quimicaorganica.org This modification increases the electron density of the ring, making it more susceptible to electrophilic attack. quimicaorganica.org Subsequent reduction of the N-oxide restores the pyridine ring. quimicaorganica.org Computational studies have provided insights into the mechanisms of these reactions, confirming that they often proceed through a stepwise polar mechanism. rsc.org

Nucleophilic Aromatic Substitution (NAS): In contrast to its resistance to electrophilic attack, the pyridine ring is highly activated towards nucleophilic substitution, especially at the 2-, 4-, and 6-positions. uoanbar.edu.iqquora.com This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate. quora.com In this compound, the 6-position is already substituted. The 2- and 4-positions are the most likely sites for nucleophilic attack.

Common nucleophilic substitution reactions on pyridine rings include amination (Chichibabin reaction) and reactions with organolithium compounds. uoanbar.edu.iq The presence of the 4-bromophenoxy group can be leveraged in these reactions, potentially serving as a leaving group under certain conditions, although the aryl bromine is more susceptible to other transformations.

Transformations Involving the 4-Bromophenoxy Substituent

The 4-bromophenoxy substituent offers additional sites for chemical modification, further expanding the synthetic utility of this compound.

The bromine atom on the phenoxy ring is a key functional handle for participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester, is a widely used method for creating biaryl structures. researchgate.netmdpi.com

The reaction conditions for these couplings, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. researchgate.net The electronic nature of the substituents on the coupling partners can also influence the reaction efficiency. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |

| Stille | Organostannane | Pd(PPh₃)₄ | Biaryl |

| Heck | Alkene | Pd(OAc)₂/phosphine (B1218219) | Aryl-substituted alkene |

| Buchwald-Hartwig | Amine | Pd(dba)₂/phosphine | Arylamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Arylalkyne |

This table provides a general overview of potential cross-coupling reactions. Specific conditions for this compound would require experimental optimization.

The diaryl ether linkage in this compound is generally stable under many reaction conditions. The bond dissociation enthalpy of the C-O bond in similar aryl ether linkages is relatively high, contributing to its stability. mdpi.com However, under harsh conditions, such as high temperatures or with strong reagents, the ether bond can be cleaved. For example, exposure to subcritical water at elevated temperatures can lead to the breakdown of the ether linkage. mdpi.com

The stability of the ether bond is an important consideration when planning multi-step syntheses, as it must be compatible with the reagents and conditions used for transformations at other sites of the molecule.

Chemo- and Regioselectivity in Synthetic Transformations of this compound

The presence of multiple reactive sites in this compound—the nitrile group, the pyridine ring, and the aryl bromine—makes chemo- and regioselectivity crucial considerations in its synthetic transformations. mdpi.com By carefully selecting reagents and reaction conditions, it is possible to selectively target one functional group over the others.

For example, a palladium-catalyzed cross-coupling reaction can be performed selectively at the aryl bromine without affecting the nitrile group or the pyridine ring. Similarly, the nitrile group can be selectively hydrolyzed or reduced under conditions that leave the aryl bromine and the ether linkage intact.

The regioselectivity of substitution on the pyridine ring is also a key factor. As discussed, electrophilic substitution is favored at the 3- and 5-positions, while nucleophilic substitution is directed to the 2- and 4-positions. quimicaorganica.orguoanbar.edu.iq This inherent reactivity pattern can be exploited to introduce substituents at specific positions on the pyridine core.

The ability to control the chemo- and regioselectivity of reactions involving this compound is essential for its effective use as a building block in the synthesis of complex and functionally diverse molecules. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of 6-(4-Bromophenoxy)nicotinonitrile.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the phenyl rings. The protons on the nicotinonitrile ring would typically appear as doublets or doublets of doublets, reflecting their coupling with adjacent protons. For example, ¹H NMR data for related 4-cyanopyridine (B195900) structures show protons adjacent to the nitrogen at highly deshielded positions, around 8.8-9.1 ppm. chemicalbook.com The 4-bromophenoxy group would present as a characteristic AA'BB' system, with two doublets in the aromatic region, typical for 1,4-disubstituted benzene (B151609) rings. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides a count of non-equivalent carbon atoms. hw.ac.uk For this compound, 11 distinct signals are expected in the aromatic region (approximately 110-165 ppm), corresponding to the 5 carbons of the pyridine ring and the 6 carbons of the bromophenyl ring. The carbon of the nitrile group (C≡N) is expected to resonate around 115-120 ppm. oregonstate.edu The carbon atom attached to the bromine (C-Br) would appear around 125 ppm, while the carbon attached to the ether oxygen (C-O) would be significantly deshielded, appearing further downfield (~155-160 ppm). hw.ac.uk Quaternary carbons, those without attached protons, typically show weaker signals. hw.ac.ukoregonstate.edu

Expected ¹H and ¹³C NMR Chemical Shifts The following table outlines the predicted chemical shifts (δ) in ppm for the primary nuclei, based on data from analogous structures.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| H-2, H-4, H-5 | ¹H | 7.5 - 9.0 | Protons on the nicotinonitrile ring. The specific shifts and coupling patterns depend on their position relative to the nitrogen and cyano group. |

| Phenyl Protons | ¹H | 7.0 - 7.8 | Two distinct doublets are expected for the AA'BB' system of the 1,4-disubstituted ring. |

| Pyridine Carbons | ¹³C | 110 - 165 | Includes carbons C-2, C-3, C-4, C-5, and C-6 of the nicotinonitrile ring. |

| Cyano Carbon | ¹³C | ~117 | Characteristic shift for a nitrile carbon. |

| Phenyl Carbons | ¹³C | 118 - 160 | Includes C-Br (~125 ppm) and C-O (~158 ppm). |

2D NMR Techniques: To unambiguously assign each signal, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal proton-proton coupling relationships within the individual aromatic rings, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations, confirming the connectivity between the 4-bromophenoxy moiety and the nicotinonitrile ring through the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic peak in the IR spectrum would be the sharp, strong absorption band corresponding to the stretching vibration of the nitrile group (C≡N). This band is consistently observed in the range of 2215-2264 cm⁻¹ in a wide variety of nitrile-containing compounds. rsc.orgnih.gov The presence of aromatic C-H bonds would be indicated by stretching vibrations above 3000 cm⁻¹. The C-O-C ether linkage would produce strong, characteristic stretching bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). Vibrations corresponding to the C-Br bond are expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Expected IR Absorption Frequencies This interactive table summarizes the key vibrational modes anticipated for the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) | Stretch | 2215 - 2240 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1220 - 1270 | Strong |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation (e.g., HR-ESI-MS)

Mass spectrometry is used to determine the exact molecular weight and to gain structural information from the molecule's fragmentation patterns. Using a high-resolution technique like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), the exact mass of the molecular ion [M+H]⁺ can be determined with high precision, confirming the elemental formula C₁₂H₇Br₂O.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak (M⁺) would be accompanied by an M+2 peak of nearly equal intensity. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule and its fragments.

Fragmentation of this compound would likely proceed through characteristic pathways. nih.govmiamioh.edu Common fragmentation events include:

Cleavage of the ether bond, leading to fragments corresponding to the 4-bromophenoxy cation or the nicotinonitrile radical cation.

Loss of the bromine atom.

Sequential loss of small neutral molecules like CO or HCN from the heterocyclic ring. nih.gov

Analysis of these fragmentation patterns allows for a step-by-step reconstruction of the molecule's structure, corroborating findings from NMR and IR spectroscopy. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Determination

UV-Vis spectroscopy measures the electronic transitions within the molecule. The conjugated π-system, extending across both aromatic rings and the nitrile group, is expected to give rise to strong absorptions in the ultraviolet region. Typically, substituted pyridines and benzene derivatives exhibit π → π* transitions. The spectrum would likely show absorption maxima (λ_max) in the 200-350 nm range, characteristic of such aromatic systems. The specific position and intensity of these bands are influenced by the substitution pattern and the interplay between the electron-donating ether oxygen and the electron-withdrawing nitrile group and bromine atom.

X-ray Crystallography for Precise Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles.

Based on crystallographic studies of similar nicotinonitrile derivatives, it is expected that the molecule would be non-planar. nih.gov For instance, in related structures, the dihedral angle (the twist) between the central pyridine ring and adjacent phenyl rings can vary significantly. nih.govnih.gov X-ray analysis would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π–π stacking or weak hydrogen bonds that stabilize the crystal structure. nih.gov

Other Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy offers complementary vibrational information to IR spectroscopy. The nitrile (C≡N) group, being a symmetric and polarizable bond, typically produces a very strong and sharp signal in the Raman spectrum, often stronger than its corresponding IR absorption. This makes Raman an excellent confirmatory tool for the presence of the nitrile functional group. The symmetric breathing modes of the aromatic rings are also generally strong in Raman spectra, providing additional structural information.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations, often employing basis sets such as 6-31G(d,p) or 6-311G(d,p) with methods like B3LYP, are instrumental in optimizing the molecular geometry of 6-(4-Bromophenoxy)nicotinonitrile. nih.govajchem-a.com These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (lowest energy state).

For similar nicotinonitrile derivatives, DFT has been used to validate and refine geometries obtained from experimental techniques like X-ray diffraction. nih.gov The electronic structure analysis derived from DFT provides a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical properties and reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. ajchem-a.com

HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater propensity for the molecule to act as an electron donor in a reaction.

LUMO: The LUMO signifies the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily polarized.

For nicotinonitrile derivatives, FMO analysis helps in understanding their electronic transitions and potential applications in materials science, such as in the development of nonlinear optical (NLO) materials. ajchem-a.com The substituent groups on the nicotinonitrile core can significantly influence the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity, kinetic stability, and electronic transitions. A smaller gap often correlates with higher reactivity. |

Prediction of Chemical Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the chemical reactivity of molecules like this compound and elucidating potential reaction mechanisms. arxiv.org By mapping the potential energy surface (PES), researchers can identify transition states and intermediates, providing a detailed picture of how a reaction is likely to proceed. researchgate.net

Techniques such as DFT can be used to calculate reactivity descriptors. These descriptors, derived from the electronic structure, help in identifying the most probable sites for electrophilic and nucleophilic attacks. This information is invaluable for designing new synthetic routes and understanding the molecule's behavior in different chemical environments. wuxibiology.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. mdpi.com It is used to predict how a molecule will interact with other chemical species. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). rsc.org

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the phenoxy group, indicating these are sites for potential electrophilic interaction. researchgate.net Conversely, positive potential regions are expected around the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions and molecular recognition processes. mdpi.comnih.gov

Table 2: Molecular Electrostatic Potential (MEP) Surface Analysis

| Region | Color Code | Interpretation | Implication for Reactivity |

|---|---|---|---|

| Electron-Rich | Red/Yellow | Negative electrostatic potential. | Likely sites for electrophilic attack. |

| Electron-Poor | Blue | Positive electrostatic potential. | Likely sites for nucleophilic attack. |

| Neutral | Green | Near-zero electrostatic potential. | Less reactive regions. |

In Silico Screening and Design of Nicotinonitrile Derivatives for Specific Interactions

In silico screening involves using computational methods to search large databases of virtual compounds to identify molecules with desired properties. This approach can be applied to design novel nicotinonitrile derivatives based on this compound with enhanced affinity for specific biological targets or with tailored electronic properties.

By modifying the substituent groups on the nicotinonitrile scaffold and computationally evaluating their properties, researchers can prioritize the synthesis of the most promising candidates. This rational design approach accelerates the discovery of new functional molecules and reduces the reliance on traditional trial-and-error methods. nih.gov

Conformational Analysis and Intermolecular Interactions (e.g., π–π Stacking, C-H⋯N Interactions)

The three-dimensional structure and intermolecular interactions of this compound are critical to its solid-state properties and crystal packing.

Intermolecular Interactions: In the solid state, molecules of this compound are held together by various non-covalent forces.

π–π Stacking: The aromatic rings (pyridine and bromophenyl) can engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. nih.govrsc.org These interactions are significant in stabilizing the crystal structure.

C-H⋯N Interactions: Hydrogen bonds involving a carbon-bound hydrogen atom and the nitrogen atom of the nitrile group (C-H⋯N) are also expected to play a role in the crystal packing. nih.gov These weak interactions contribute to the formation of supramolecular assemblies. researchgate.net

Other potential interactions include halogen bonding (involving the bromine atom) and various van der Waals forces.

Studies on related nicotinonitrile structures have revealed the presence of face-to-face sandwich-like arrangements and further stacking, consolidated by C-H⋯π and other contacts. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxy-4,6-diphenylnicotinonitrile |

| hexafluorobenzene |

| mesitylene |

| 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile |

| benzaldehyde |

| 2,4-dimethoxy acetophenone |

| malononitrile (B47326) |

Derivatization Strategies and Applications in Advanced Organic Synthesis

Functionalization of the Nitrile Group into Diverse Nitrogen-Containing Heterocycles

The nitrile (cyano) group is a valuable functional group in organic synthesis due to its ability to be converted into various other functionalities. researchgate.netnih.gov It is an important precursor for creating nitrogen-containing heterocyclic compounds through reactions like reduction, hydration, hydrolysis, and cycloaddition. researchgate.net

The reactivity of the nitrile group in nicotinonitrile scaffolds allows for its transformation into a variety of nitrogen-containing heterocycles. Common synthetic strategies include:

Reduction: The nitrile group can be reduced to a primary amine, which can then serve as a key nucleophile in subsequent cyclization reactions to form fused or non-fused heterocyclic rings.

Hydrolysis: Hydrolysis of the nitrile group yields a carboxylic acid, which can be used in amide bond formation or other condensation reactions to build heterocyclic systems.

Nucleophilic Addition: The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. This can initiate a cascade of reactions leading to the formation of heterocycles like tetrazoles (via addition of azide (B81097) ions) or triazoles. researchgate.net

Cycloaddition: The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, such as [3+2] cycloadditions, to construct five-membered heterocyclic rings. researchgate.netnih.gov

These transformations highlight the nitrile group's role as a synthetic linchpin, enabling the diversification of the 6-(4-bromophenoxy)nicotinonitrile core into a library of more complex heterocyclic structures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at the Bromine Position

The carbon-bromine bond on the phenoxy ring of this compound provides a handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. mdpi.com The general mechanism involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This method has been successfully applied to various bromo-substituted heterocyclic compounds to create complex molecular architectures. mdpi.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. masterorganicchemistry.com This reaction is catalyzed by a palladium complex and typically requires a base. rsc.orgibs.re.kr It provides a direct method for the arylation of olefins.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, although copper-free versions exist. nih.govnih.govorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis. rsc.orgibs.re.kryoutube.com

The following table summarizes these key reactions and their general conditions:

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Organoboron (e.g., Ar'-B(OH)₂) | Pd(0) complex, Base | Biaryl (Ar-Ar') |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0/II) complex, Base | Substituted Alkene (Ar-CH=CH-R) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) salt (optional), Base | Aryl Alkyne (Ar-C≡C-R) |

These cross-coupling strategies allow for the introduction of a wide array of substituents at the 4-position of the phenoxy group, significantly expanding the molecular diversity accessible from this compound.

Cycloaddition Reactions Employing Nicotinonitrile Scaffolds

Cycloaddition reactions are powerful for constructing cyclic and heterocyclic systems in a convergent manner. nih.gov The nicotinonitrile scaffold, containing both π-deficient (pyridine ring) and π-rich (nitrile triple bond) systems, can participate in various cycloaddition pathways. nih.gov

[2+2+2] Cycloadditions: The nitrile group can react with two alkyne molecules in a metal-catalyzed [2+2+2] cycloaddition to form a substituted pyridine (B92270) ring, effectively building a new aromatic system onto the existing scaffold. nih.gov

[3+2] Cycloadditions: The nitrile group can act as a dipolarophile and react with 1,3-dipoles, such as azides, to form five-membered heterocycles like tetrazoles. nih.gov

[4+2] Cycloadditions (Diels-Alder type): While less common for the pyridine ring itself to act as a diene, derivatives can be designed to participate in Diels-Alder reactions. nih.gov More frequently, dienes can react with the C=C bond of the pyridine ring or with other unsaturated moieties introduced through prior functionalization. The outcome of these reactions (thermal vs. photochemical) is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. youtube.comyoutube.comyoutube.com

The use of photochemical conditions, often symbolized by hν, can promote an electron to a higher energy molecular orbital, changing the symmetry requirements for the reaction and allowing cycloadditions that are forbidden under thermal conditions. youtube.com For instance, a [2+2] cycloaddition between two ethylenes is typically forbidden thermally but allowed photochemically. youtube.com These reactions provide a stereospecific route to complex polycyclic structures.

This compound as a Key Intermediate in the Synthesis of Complex Molecules

The dual reactivity of this compound makes it a valuable intermediate for synthesizing complex molecules, particularly those containing multiple heterocyclic units. nih.govnih.govnih.gov

Starting from this compound, fused and bridged heterocyclic systems can be constructed through multi-step reaction sequences. For example, functionalization of the nitrile group can be followed by an intramolecular cyclization that utilizes the phenoxy portion of the molecule or a substituent introduced via a cross-coupling reaction.

One common strategy involves the initial conversion of the nitrile group into a reactive intermediate, such as an amino or amidine group. This new functional group can then undergo a condensation reaction with a suitably positioned electrophile, which may have been installed on the phenoxy ring via a Suzuki or Sonogashira coupling. This intramolecular cyclization leads to the formation of a new ring fused to the initial pyridine or phenoxy core. The synthesis of substituted pyridines is a key step in creating these complex structures. researchgate.net

The strategic, sequential application of the reactions described above allows for the incorporation of the this compound unit into larger, multicyclic architectures. A synthetic plan could involve:

A palladium-catalyzed cross-coupling reaction at the bromine site to introduce a new functionalized aryl or alkyl group.

Transformation of the nitrile group into a different heterocyclic ring (e.g., a tetrazole or a triazine).

Further reactions on the newly introduced substituent or the newly formed heterocycle to build additional rings.

This step-wise approach enables the controlled and predictable assembly of complex, three-dimensional molecules from a relatively simple starting material.

Applications in Materials Chemistry

The structural features of this compound and its derivatives suggest potential applications in materials chemistry. The extended π-conjugated systems that can be synthesized via cross-coupling reactions are of interest for organic electronics.

Organic Electronics: Molecules with extended conjugation, such as biaryls and stilbenes formed from Suzuki and Heck reactions, respectively, can exhibit useful photophysical properties like fluorescence and non-linear optical activity. nih.gov

Liquid Crystals: The rigid, rod-like structure of many derivatives of this compound is a common motif in liquid crystalline materials. By carefully choosing the substituents added via cross-coupling, it may be possible to design molecules that exhibit mesophases.

Polymers: The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. For example, the bromine and another functional group (either the nitrile or one introduced subsequently) could be used as points for step-growth polymerization, leading to novel aromatic polymers with tailored properties.

While specific applications of this compound itself in materials science are not extensively documented, the chemistry of related nicotinonitrile nih.gov and bromo-aryl compounds is well-established in the design of functional organic materials.

Investigation as a Fluorophore in Organic Light-Emitting Diodes (OLEDs) or Sensors

There are no available scientific studies or data on the investigation of this compound for its potential use as a fluorophore in OLEDs or chemical sensors. Research into the fluorescent properties, such as quantum yield, emission spectra, and sensitivity to environmental changes, which are critical for these applications, has not been reported for this specific compound. While other substituted nicotinonitriles have been explored as fluorescent probes, no such research has been extended to this compound. mdpi.com

Exploration of Non-Linear Optical (NLO) Properties

There is no published research on the non-linear optical (NLO) properties of this compound. The characterization of NLO parameters, such as second or third-order hyperpolarizability, which are essential for applications in photonics and optical devices, has not been performed for this molecule. Although organic molecules with donor-pi-acceptor frameworks are often investigated for NLO properties, specific experimental or theoretical studies on this compound are absent from the current body of scientific literature. nih.govrsc.orgresearchgate.net

Advanced Methodological Considerations in Nicotinonitrile Research

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave energy, chemical reactions can be conducted at accelerated rates, often leading to higher yields and improved product purity. The technique relies on the direct heating of polar molecules and solvents through dielectric loss, resulting in rapid and uniform temperature increases throughout the reaction mixture. This efficient energy transfer can overcome large activation barriers and reduce the formation of unwanted byproducts.

In the context of nicotinonitrile synthesis, MAOS can be particularly effective for cyclization and cross-coupling reactions. For instance, the synthesis of quinazolinone derivatives, which share structural motifs with nicotinonitriles, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.gov Reactions that would typically require several hours or even days can often be completed in a matter of minutes. nih.govnih.gov This reduction in reaction time not only improves throughput but also minimizes energy consumption.

A proposed application for synthesizing nicotinonitrile precursors could involve the Dimroth rearrangement or multicomponent reactions, which have been successfully optimized using microwave technology. nih.gov For example, the reaction of an appropriate anthranilonitrile derivative with other reactants could be carried out in a microwave reactor to rapidly form the core heterocyclic structure. nih.gov

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

| Quinazolinone Synthesis | Lower yield, reaction time of 60 minutes | 80-95% yield, reaction time of 4 minutes | nih.gov |

| 4-Aminoquinazoline Synthesis | Tedious conditions, lengthy reaction times | Cleaner reaction, shorter times, high yields | nih.gov |

| Benzoxazine Synthesis | Longer reaction time, lower yield | Reduced time, improved yield and purity | arkat-usa.org |

This table illustrates the general advantages of MAOS over conventional heating for the synthesis of related heterocyclic compounds, suggesting its potential for optimizing the synthesis of 6-(4-Bromophenoxy)nicotinonitrile.

Green Chemistry Principles and Sustainable Synthetic Routes for Nicotinonitriles

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce the environmental impact of chemical processes. youtube.comrasayanjournal.co.in These principles provide a framework for developing more sustainable and safer synthetic routes. nih.govnih.gov

The 12 Principles of Green Chemistry include:

Waste Prevention : It is better to prevent waste than to treat it after it has been created. nih.gov

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little to no toxicity. nih.gov

Designing Safer Chemicals : Chemical products should be designed to minimize toxicity while maintaining efficacy. nih.gov

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov

Design for Energy Efficiency : Energy requirements should be minimized; syntheses should be conducted at ambient temperature and pressure if possible. nih.gov

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting. nih.gov

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be avoided or minimized. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. nih.gov

Real-Time Analysis for Pollution Prevention : Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances. nih.gov

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. nih.gov

For the synthesis of nicotinonitriles, applying these principles could involve several strategies. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a prime example of atom economy and waste prevention. rasayanjournal.co.inresearchgate.net The synthesis of pyridinone derivatives, precursors to nicotinonitriles, has been achieved through one-pot multicomponent reactions, which are cost-effective and reduce the need for intermediate purification steps. nih.gov Furthermore, the use of safer, biodegradable solvents or even solvent-free reaction conditions can significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.in

Catalyst Design and Development for Specific Transformations

Catalysis is a cornerstone of green chemistry and efficient synthesis. nih.gov The development of novel catalysts for specific transformations is crucial for creating efficient routes to complex molecules like this compound. Key reactions in its synthesis, such as C-C and C-N bond formations, can be significantly improved with tailored catalysts.

Recent advancements include the design of stable and highly reactive nickel(0) catalysts. nih.gov These catalysts, often stabilized by N-heterocyclic carbene (NHC) ligands, are effective for various transformations, including the N-arylation of aryl chlorides, a critical step in forming the phenoxy ether linkage in the target molecule. nih.gov Dual photoredox/nickel catalysis represents another frontier, enabling C-N coupling reactions under mild conditions, which is particularly useful for substrates that are sensitive to the harsh conditions of traditional methods like the Buchwald-Hartwig amination. youtube.com

To enhance sustainability and simplify product purification, magnetically recoverable catalysts have been developed. These catalysts, often featuring a magnetic nanoparticle core (e.g., Fe₃O₄), can be easily removed from the reaction mixture using an external magnet and reused multiple times. nih.gov Such catalysts have been successfully employed in the synthesis of various pyridine (B92270) derivatives. nih.gov

| Catalyst Type | Key Features | Potential Application in Nicotinonitrile Synthesis | Reference |

| NHC–Ni(0) Pre-catalysts | Air-tolerant, highly reactive, modular synthesis. | Reductive couplings and N-arylations for C-N bond formation. | nih.gov |

| Magnetically Recoverable Nano-catalysts | Reusable, easy separation, core-shell structure. | Synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives. | nih.gov |

| Dual Photoredox/Nickel Catalysis | Mild reaction conditions, high functional group tolerance. | C-N cross-coupling for electron-rich aryl halides. | youtube.com |

This table summarizes advanced catalyst designs and their applicability to the key chemical transformations required for synthesizing this compound.

Microfluidic and High-Throughput Synthesis Approaches

Microfluidic and high-throughput technologies are revolutionizing chemical synthesis and discovery by enabling rapid experimentation and optimization on a miniature scale.

Microfluidics involves the manipulation of fluids in channels with dimensions of tens to hundreds of micrometers. mdpi.com Microfluidic reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to highly uniform and reproducible product formation. mdpi.com The high surface-area-to-volume ratio in microchannels enhances heat and mass transfer, allowing for rapid reactions and minimizing side product formation. This technology is particularly well-suited for synthesizing materials with tailored properties and can be used to produce highly stable and monodispersed particles. mdpi.com For nicotinonitrile synthesis, a microfluidic setup could be designed to precisely control the stoichiometry and residence time of reagents in multicomponent reactions, leading to optimized yields and purity. rsc.org

High-Throughput Synthesis complements microfluidics by enabling the rapid creation and screening of large libraries of compounds or reaction conditions. nih.gov This approach automates the synthesis process, allowing for the parallel execution of numerous reactions. For example, a high-throughput platform could be used to screen a wide range of catalysts, solvents, and temperature conditions for a key step in the synthesis of this compound. This rapid screening accelerates the identification of optimal reaction parameters and can lead to the discovery of novel, highly efficient synthetic routes that would be impractical to find through traditional, one-at-a-time experimentation. nih.govrsc.org

Q & A

Q. Basic

- 1H/13C NMR : Identifies substituent positions and electronic environments. For instance, the nitrile group (C≡N) appears as a singlet at ~110–120 ppm in 13C NMR, while aromatic protons split into distinct multiplet patterns based on coupling .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the pyridine and phenoxy rings (e.g., 85–95°), confirming stereoelectronic effects .

- FT-IR : Confirms functional groups like C≡N (~2220 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

How can X-ray crystallography be applied to resolve structural ambiguities in this compound derivatives?

Advanced

Single-crystal X-ray studies reveal non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that influence molecular packing. For example, the title compound crystallizes in a triclinic system (space group P1), with unit cell parameters a = 7.9631 Å, b = 11.0499 Å, c = 23.9690 Å, and angles α = 92.2°, β = 91.97°, γ = 99.59° . Data-to-parameter ratios >15 ensure refinement accuracy (R factor <0.04) . Hydrogen-bonding networks (e.g., C-H⋯O/N) stabilize the lattice, which can be visualized along crystallographic axes (e.g., b-axis) .

What strategies optimize the substitution reactions at the bromine site of this compound for diverse functionalization?

Q. Advanced

- Nucleophilic Substitution : Use polar aprotic solvents (DMF, DMSO) and strong bases (NaH, LDA) to activate the bromine site. For example, coupling with amines or thiols at 60–80°C yields secondary derivatives .

- Cross-Coupling (Suzuki/Miyaura) : Pd(PPh₃)₄ or PdCl₂(dppf) catalysts enable aryl boronic acid coupling. Optimize ligand ratios (1:2 Pd:ligand) and degas solvents to prevent catalyst poisoning .

- Microwave-Assisted Synthesis : Reduces reaction times (1–4 hours) and improves regioselectivity .

How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced

Electron-withdrawing groups (e.g., nitrile) deactivate the pyridine ring, slowing oxidative addition in cross-coupling. Conversely, electron-donating groups (e.g., methoxy) enhance Pd coordination. DFT calculations show the nitrile’s -M effect reduces electron density at the C4 position, necessitating higher catalyst loadings (5–10 mol%) for Suzuki reactions . Hammett constants (σ) correlate with reaction rates: σ >0.78 (e.g., -CF₃) retards coupling, while σ <0.23 (e.g., -OMe) accelerates it .

What are the critical considerations for handling and storing this compound to ensure experimental reproducibility?

Q. Basic

- Storage : Keep under inert gas (Ar) at –20°C to prevent hydrolysis of the nitrile group. Use amber vials to avoid photodegradation .

- Handling : Use gloveboxes for air-sensitive reactions. LC-MS monitoring detects impurities (e.g., dehalogenated byproducts) during synthesis .

How to analyze conflicting NMR data in synthesized this compound derivatives?

Advanced

Conflicts may arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

- Variable-Temperature NMR : Resolves overlapping peaks by cooling to –40°C, slowing bond rotation .

- 2D NMR (HSQC, HMBC) : Assigns ambiguous signals; HMBC correlations confirm connectivity between nitrile and aromatic protons .

- X-ray Validation : Resolves tautomerism or regioisomerism, as seen in 2-amino-4-phenyl derivatives .

What computational methods predict the bioactivity of this compound derivatives, and how do they align with experimental results?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., kinase inhibition). The nitrile group often forms hydrogen bonds with catalytic lysine residues (ΔG < –8 kcal/mol) .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify key residues for SAR optimization .

- QSAR Models : Correlate logP (>3.5) with cellular permeability but may underpredict in vitro IC₅₀ values due to solvation effects .

Tables

Q. Table 1: Key X-ray Crystallographic Data for this compound Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space Group | P1 | |

| Unit Cell (Å) | a=7.9631, b=11.0499, c=23.9690 | |

| Bond Length (C-Br) | 1.89 Å | |

| Dihedral Angle (Pyridine-Phenoxy) | 88.5° |

Q. Table 2: Optimized Reaction Conditions for Bromine Substitution

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 80–120°C | ↑ Yield |

| Solvent | DMF/DMSO | ↑ Solubility |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | ↑ Rate |

| Reaction Time | 12–24 hours | ↑ Conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.